An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3,5-Difluorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid with a molecular structure that suggests its potential utility in medicinal chemistry and materials science. The interplay of its constituent parts—a flexible biphenyl core, electron-withdrawing fluorine atoms, a methoxy group, and an acidic carboxylic acid moiety—gives rise to a unique set of physicochemical properties. These properties are critical determinants of the molecule's behavior in biological and chemical systems, influencing everything from its solubility and permeability across cell membranes to its interaction with therapeutic targets.[1][2] This guide provides a comprehensive overview of the key physicochemical characteristics of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid, methodologies for their experimental determination, and a plausible synthetic route.
Core Physicochemical Properties
| Property | Value | Source & Rationale |
| Molecular Formula | C₁₄H₁₀F₂O₃ | [4] |
| Molecular Weight | 264.22 g/mol | [4] |
| Melting Point (°C) | Estimated: 130-150 | This estimate is based on the melting points of structurally related compounds: 3,5-difluorobenzoic acid (121-124 °C)[5][6] and 3-methoxybenzoic acid (110.5 °C).[7] The larger, more rigid structure of the target molecule would likely lead to a higher melting point. |
| Boiling Point (°C) | Not available | Due to the high melting point and carboxylic acid functionality, this compound is likely to decompose before boiling under atmospheric pressure. |
| pKa | Estimated: 3.5 - 4.0 | The pKa of 3-methoxybenzoic acid is predicted to be 3.84.[7] The electron-withdrawing difluorophenyl group is expected to slightly increase the acidity of the carboxylic acid, resulting in a slightly lower pKa. |
| LogP | Estimated: 3.0 - 4.0 | The experimental LogP of 3-methoxybenzoic acid is 2.02.[7] The addition of the lipophilic 3,5-difluorophenyl group would significantly increase the LogP value. |
| Solubility | Predicted to be low in aqueous media and higher in organic solvents. | The relatively high estimated LogP and the crystalline nature suggested by the estimated melting point indicate that the compound will likely have poor aqueous solubility. |
Experimental Determination of Physicochemical Properties
Accurate experimental determination of these properties is crucial for any research or development program. The following sections outline standard, field-proven protocols for these measurements.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.[8]
Protocol: Capillary Melting Point Method [3][9]
-
Sample Preparation: A small amount of the dry, crystalline 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the sample into the sealed end to a height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to about 20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a crystalline solid.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the acidity of a compound.[10] For a carboxylic acid, it indicates the pH at which the compound is 50% ionized. This is a critical parameter for understanding a drug's absorption and distribution.[11]
Protocol: Potentiometric Titration [12][13][14]
-
Solution Preparation: A standard solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid (e.g., 1 mM) is prepared in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is also prepared.
-
Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.
-
Titration: The base solution is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Workflow for pKa Determination
Caption: Workflow for determining the pKa of a weak acid by potentiometric titration.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is its preference for a lipid-like environment over an aqueous one.[15] It is a key predictor of a drug's ability to cross cell membranes. The shake-flask method is the gold standard for LogP determination.[1][2]
Protocol: Shake-Flask Method [1][16]
-
Solvent Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Sample Preparation: A stock solution of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is prepared in a suitable solvent (e.g., DMSO). A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and buffer.
-
Equilibration: The mixture is shaken gently for a period of time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Workflow for LogP Determination
Caption: Workflow for determining the LogP of a compound by the shake-flask method.
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.[17] Poor solubility can be a major hurdle in drug development.
Protocol: HPLC-Based Equilibrium Solubility Assay [18][19][20]
-
Sample Preparation: An excess amount of solid 3-(3,5-difluorophenyl)-5-methoxybenzoic acid is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to ensure that equilibrium is reached.[21]
-
Sample Processing: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate or supernatant is determined by a validated HPLC-UV method against a standard curve.
-
Result: The solubility is reported as the concentration of the dissolved compound at each pH.
Workflow for Aqueous Solubility Determination
Caption: Workflow for determining the aqueous solubility of a compound.
Synthesis of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid
The synthesis of this biaryl compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[22][23] This powerful carbon-carbon bond-forming reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[24]
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A plausible route involves the coupling of 3-bromo-5-methoxybenzoic acid (or its corresponding methyl ester) with 3,5-difluorophenylboronic acid.
Step-by-Step Protocol (Illustrative) [25]
-
Reactant Preparation: In a reaction vessel, dissolve 3-bromo-5-methoxybenzoic acid methyl ester, 3,5-difluorophenylboronic acid, and a suitable base (e.g., potassium carbonate) in a solvent system such as a mixture of toluene, ethanol, and water.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Reaction: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-100°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the methyl ester of the target compound.
-
Hydrolysis: The purified methyl ester is then hydrolyzed to the carboxylic acid by treatment with a base (e.g., sodium hydroxide) in a mixture of water and an alcohol (e.g., methanol), followed by acidification with a strong acid (e.g., hydrochloric acid).
-
Final Purification: The resulting 3-(3,5-difluorophenyl)-5-methoxybenzoic acid can be further purified by recrystallization.
Synthetic Pathway via Suzuki-Miyaura Coupling
Caption: Plausible synthetic route to 3-(3,5-difluorophenyl)-5-methoxybenzoic acid.
Conclusion
The physicochemical properties of 3-(3,5-difluorophenyl)-5-methoxybenzoic acid are pivotal to its potential applications. This technical guide has provided a detailed overview of its key properties, robust experimental protocols for their determination, and a viable synthetic strategy. A thorough understanding and experimental validation of these characteristics are essential first steps in unlocking the full potential of this and other novel chemical entities in drug discovery and materials science.
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